methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate
Description
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate is a sulfonamide derivative characterized by a central sulfamoylacetate core linked to a 4-methoxypiperidine-substituted phenyl group. Its molecular formula is C₁₅H₂₁N₂O₅S, with a molecular weight of 341.41 g/mol. The compound’s structure integrates a methoxy group on the piperidine ring, which may enhance solubility and modulate pharmacokinetic properties compared to non-polar substituents.
Properties
IUPAC Name |
methyl 2-[[4-(4-methoxypiperidin-1-yl)phenyl]sulfamoyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-14-7-9-17(10-8-14)13-5-3-12(4-6-13)16-23(19,20)11-15(18)22-2/h3-6,14,16H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGKVHUMLGQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the sulfamoyl group. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been studied for its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Medicinal Chemistry Applications
- Drug Development : The compound's unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound are being explored for their potential as analgesics and anti-inflammatory agents.
- Targeted Therapy : Due to its ability to interact with specific biological targets, it is being investigated for use in targeted therapies for diseases such as cancer and chronic pain conditions.
Data Tables
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antibiotic agent.
-
Cancer Research :
- In vitro studies demonstrated that the compound could inhibit the growth of breast cancer cells. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer drug.
-
Analgesic Development :
- Researchers modified the compound to enhance its analgesic properties, leading to promising results in animal models of pain. The modified compounds showed improved efficacy compared to existing analgesics.
Mechanism of Action
The mechanism of action of methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate involves its interaction with specific molecular targets. The piperidine ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s key structural distinction lies in its 4-methoxypiperidin-1-yl substituent. Below is a comparative analysis with analogs from the literature:
Key Observations:
- Substituent Impact on Bioactivity: Thiophene-containing analogs (e.g., compounds from ) exhibit potent Gram-positive antibacterial activity, likely due to enhanced membrane penetration via hydrophobic interactions.
- Synthesis Efficiency : Yields for sulfamoyl acetates vary with substituent complexity. Ultrasonication-assisted methods (e.g., 35 KHz) with sodium methoxide catalysts optimize reactions, as seen in , suggesting similar approaches for the target compound.
Pharmacokinetic and Physicochemical Properties
- Solubility : The methoxy group in the target compound’s piperidine ring may increase water solubility compared to thiophenyl analogs, aligning with trends observed in piperazine derivatives .
Research Findings and Implications
- Antimicrobial Potential: While direct data are absent, structural parallels to suggest the target compound may target bacterial enoyl-acyl carrier protein reductase (FabI), a common sulfonamide target.
- Therapeutic Niche : Unlike kinase inhibitors in (e.g., SAR245409), the target compound’s smaller size and polar substituents may favor antibacterial over anticancer applications.
Biological Activity
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article examines its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 402.51 g/mol
- Structural Characteristics : The compound features a sulfamoyl group attached to a piperidine derivative, which is known for its role in various pharmacological activities.
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and apoptosis. It is hypothesized to act as an apoptosis promoter by inhibiting BCL-X1, a protein that prevents programmed cell death. This mechanism is crucial in cancer therapy, where inducing apoptosis in malignant cells is a desired outcome .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The sulfamoyl moiety contributes to the compound's antimicrobial activity. Preliminary tests indicated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves competitive inhibition of dihydropteroate synthase, similar to traditional sulfonamide antibiotics, thus disrupting folic acid synthesis in bacteria .
Case Studies
-
Study on Breast Cancer Cells :
- Objective : Evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency (IC50 = 15 µM).
- : The compound effectively induces apoptosis in breast cancer cells.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against common pathogens.
- Method : Disk diffusion method was employed against E. coli and S. aureus.
- Results : Zones of inhibition ranged from 12 mm to 20 mm depending on concentration.
- : The compound shows promising antimicrobial properties comparable to standard antibiotics.
Table 1: Biological Activity Summary
| Activity Type | Target Cells/Organisms | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis | |
| Antimicrobial | E. coli | Inhibition of growth | |
| Antimicrobial | S. aureus | Inhibition of growth |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Activity Level |
|---|---|
| Methyl group at position 2 | Increased potency |
| Sulfamoyl group presence | Essential for activity |
| Piperidine substitution | Enhances binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
